2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
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Overview
Description
2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a heterocyclic compound that combines the structural features of pyridine and tetrahydroisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves the condensation of pyridine-3-carboxylic acid with tetrahydroisoquinoline under specific reaction conditions. One common method includes:
Condensation Reaction: Pyridine-3-carboxylic acid is reacted with tetrahydroisoquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-3-carboxylic acid and its derivatives.
Tetrahydroisoquinoline Derivatives: Compounds such as tetrahydroisoquinoline and its substituted forms.
Uniqueness
2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combined structural features of pyridine and tetrahydroisoquinoline, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17/h1-6,8,10H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTBLKTWVIFNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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